Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and a dimethoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 2,4-dimethoxyaniline in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted cyano and ester derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyaniline moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-phenylprop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is unique due to the presence of the 2,4-dimethoxyaniline moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3 |
InChI Key |
OGEYYYACCPELHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N |
Origin of Product |
United States |
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